molecular formula C18H22N2O4S2 B2814307 N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 681833-16-9

N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No. B2814307
CAS RN: 681833-16-9
M. Wt: 394.5
InChI Key: YFODEVMKYUHKFY-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

Thiazolidine derivatives are pivotal in the bridge between organic synthesis and medicinal chemistry, facilitating the exploration of new drug candidates. These compounds, characterized by a heterocyclic five-membered ring containing sulfur and nitrogen, exhibit a wide range of pharmacological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Various synthetic approaches, including multicomponent reaction, click reaction, nano-catalysis, and green chemistry, have been employed to enhance their selectivity, purity, product yield, and pharmacokinetic activity. This diversity in biological responses makes thiazolidine derivatives a highly prized moiety for developing next-generation drug candidates, with a focus on creating multifunctional drugs and improving their activity (Sahiba et al., 2020).

Catalytic and Kinetic Applications

The catalytic non-enzymatic kinetic resolution (KR) of racemic compounds using chiral catalysts represents an area of great importance in asymmetric organic synthesis. Thiazolidine derivatives play a role in this field, contributing to the development of methods that provide high enantioselectivity and yield for both products and recovered starting materials. This application underlines the significance of thiazolidine and its derivatives in the synthesis of chiral compounds, highlighting their versatility and utility in organic chemistry (Pellissier, 2011).

properties

IUPAC Name

N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-18(2,3)19-15(21)10-20-16(22)14(26-17(20)25)9-11-6-7-12(23-4)13(8-11)24-5/h6-9H,10H2,1-5H3,(H,19,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFODEVMKYUHKFY-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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